5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride
Description
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core substituted with a piperidin-4-ylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c13-8-7(11-9(14)12-8)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2,(H2,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGXCRZEWUKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2C(=O)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting urea with an appropriate diketone under acidic or basic conditions to form the imidazolidine-2,4-dione structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazolidine-2,4-dione intermediate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Piperidine N-oxides.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H16ClN3O2
- Molecular Weight : 233.695 g/mol
- CAS Number : 45507698
The compound features a piperidine ring linked to an imidazolidine dione structure, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. A synthesized series of piperidine derivatives demonstrated promising antibacterial activity against various strains, suggesting potential applications in treating infections .
Enzyme Inhibition
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
Table 1: Summary of Enzyme Inhibition Studies
Cancer Research
The compound's structural characteristics allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, modifications of similar imidazolidine derivatives have shown effectiveness in inhibiting tumor growth in preclinical models .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal synthesized several piperidine derivatives and evaluated their antibacterial efficacy against multiple strains of bacteria. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments, suggesting their potential as effective antibacterial agents .
Case Study 2: Neurological Applications
Research focusing on the inhibition of acetylcholinesterase by piperidine derivatives has shown promise for treating neurodegenerative diseases. One study reported a derivative with an IC50 value of 1.21 µM, indicating strong inhibitory activity compared to existing medications . This positions the compound as a candidate for further development in Alzheimer's treatment.
Mechanism of Action
The mechanism of action of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity, while the imidazolidine-2,4-dione core may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are critical for understanding its uniqueness. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione Hydrochloride and Analogs
Key Structural and Functional Differences
Substituent Position and Geometry: The target compound’s piperidin-4-ylmethyl group introduces a distinct spatial arrangement compared to analogs with piperidin-1-yl (3d) or piperidin-3-yl () substituents.
Synthesis Complexity :
- The target compound’s synthesis likely parallels 3d , involving HCl-mediated cyclization of precursor acids . In contrast, 3a requires biphenyl isocyanate and pyrrolidinyl intermediates, increasing synthetic steps .
Solubility and Stability: Hydrochloride salts (target, 3d, 3a) improve aqueous solubility compared to non-ionic analogs like 19b . The dimethylaminomethylene group in 19b may reduce crystallinity, impacting formulation stability .
The target compound’s piperidin-4-yl group could modulate affinity for amine-binding receptors (e.g., GPCRs) .
Regulatory and Industrial Relevance
- Suppliers : The target compound is supplied globally by vendors like Euro Lysine (France) and Changzhou Benjiu Chemical (China), indicating its industrial demand .
Biological Activity
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride, also known as 3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 233.695 g/mol
- CAS Number : 1351647-38-5
The compound features a piperidine ring attached to an imidazolidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that derivatives of imidazolidine compounds exhibit anticancer properties. A study highlighted the potential of related compounds in inhibiting tumor growth through mechanisms involving apoptosis and mitochondrial regulation. Specifically, the agonistic activity of similar compounds on human caseinolytic protease P (HsClpP) has been linked to significant tumor growth inhibition in hepatocellular carcinoma (HCC) models .
Neuropharmacological Effects
The compound has shown promise in modulating serotonin transporter (SERT) activity and interacting with serotonin receptors. In vitro studies indicated that certain derivatives possess high affinity for the 5-HT receptor, which is crucial for various neuropharmacological effects including anxiolytic and antidepressant activities .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activities of related imidazolidine derivatives suggest potential efficacy against a range of pathogens. The structure of these compounds may contribute to their ability to disrupt microbial cell functions, although specific data on this compound remains limited.
Case Studies and Research Findings
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve:
- Receptor Modulation : Interaction with serotonin receptors may influence mood and anxiety pathways.
- Apoptosis Induction : Compounds related to this structure have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
- Antimicrobial Action : Potential mechanisms include interference with cellular respiration or metabolic pathways in microbes.
Q & A
Q. What are the recommended synthetic routes for 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with imidazolidinedione precursors. For analogous compounds, reactions in dichloromethane with NaOH as a base have been used to achieve yields >90% (e.g., in piperidine-oxy-methylpyridine synthesis) . Optimizing reaction efficiency requires controlling temperature (e.g., 0–25°C), stoichiometric ratios, and purification via column chromatography. Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions by predicting intermediate stability and transition states .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
- HPLC (≥98% purity threshold, as in LY2409881 hydrochloride characterization) .
- NMR (1H/13C) to confirm proton environments and carbon frameworks, comparing to PubChem data for similar piperidine derivatives .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C12H17N3O・2HCl in PK00698E-1 with MW 292.2) .
Q. What are the critical stability considerations for storing this compound under laboratory conditions?
Methodological Answer: Based on SDS for analogous piperidine hydrochlorides:
- Storage : Room temperature, in airtight containers protected from light and moisture .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the imidazolidinedione ring under acidic conditions) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity or pharmacological targets of this compound?
Methodological Answer:
- Reactivity prediction : Use quantum mechanical calculations (e.g., DFT) to model electrophilic/nucleophilic sites. For example, the sulfonyl group in 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride acts as an electron-withdrawing group, influencing reactivity .
- Pharmacological targeting : Molecular docking studies (e.g., AutoDock Vina) can identify potential enzyme/receptor interactions. Similar piperidine derivatives target serotonin receptors or kinases, guided by their amine and aromatic moieties .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-assay validation : Compare results from cell-based assays (e.g., HEK293) and in vivo models to identify system-specific biases. For example, discrepancies in IC50 values may arise from membrane permeability differences .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding affinity independently of cellular activity, as seen in kinase inhibitor studies .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core modifications : Synthesize derivatives with substitutions on the piperidine ring (e.g., methyl, methoxy) or imidazolidinedione moiety. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride’s SAR revealed enhanced solubility with polar groups .
- Assay prioritization : Test derivatives in high-throughput screens (e.g., fluorescence-based enzymatic assays) followed by dose-response validation .
Q. What are the analytical challenges in quantifying this compound in complex biological matrices, and how are they addressed?
Methodological Answer:
- Sample preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound from plasma/tissue homogenates.
- Detection : LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) improves accuracy, as applied in pharmacokinetic studies of similar hydrochlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
